6-Chloropyrimidine-4,5-diamine
Overview
Description
6-Chloropyrimidine-4,5-diamine is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are characterized by a pyrimidine ring, a six-membered heterocyclic structure with nitrogen atoms at positions 1 and 3, and various substituents at other positions which can significantly alter their chemical and biological properties.
Synthesis Analysis
The synthesis of 6-chloropyrimidine-4,5-diamine derivatives has been explored in several studies. For instance, a series of 6-chloro-2,4-diaminopyrimidines were synthesized and tested for their ability to inhibit [3H]spiroperidol binding, indicating their potential interaction with dopamine receptors . Another study described a rapid synthesis method for 6-alkyl substituted-5-(4′-amino-phenyl)-pyrimidine-2,4-diamines, which are related to the 6-chloropyrimidine-4,5-diamine structure and have shown anti-tumor and anti-malarial activities .
Molecular Structure Analysis
The molecular structure of 6-chloropyrimidine-4,5-diamine derivatives has been analyzed using various techniques, including X-ray diffraction. These analyses reveal that the pyrimidine ring is nearly planar and that the molecules can form hydrogen bonds, contributing to their stability and potential biological activity . The structures of related compounds, such as 2-amino-4-methyl-6-chloropyrimidine, have also been determined by X-ray methods, showing a planar six-membered ring with significant double-bond character .
Chemical Reactions Analysis
The reactivity of 6-chloropyrimidine-4,5-diamine derivatives has been studied through various computational and experimental approaches. For example, the reactivity and vibrational spectral analysis of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, a potential precursor to bioactive agents, have been investigated using DFT calculations and vibrational spectroscopy . These studies help identify potential electrophilic attack sites and provide insights into the molecule's reactivity properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-chloropyrimidine-4,5-diamine derivatives are influenced by their molecular structure and substituents. The recorded FT-IR and FT-Raman spectra, along with quantum chemical calculations, provide information on the vibrational wavenumbers and potential energy distribution, which are crucial for understanding the compound's behavior . Additionally, the crystal packing and hydrogen bonding patterns observed in X-ray crystallography studies give insights into the solid-state properties of these compounds .
Scientific Research Applications
“6-Chloropyrimidine-4,5-diamine” is a chemical compound with the molecular formula C4H5ClN4 and a molecular weight of 144.56 . It appears as a white to amber to dark green powder or crystal . This compound is air sensitive and should be stored under inert gas .
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Organic Chemistry : This compound can be used in the field of organic chemistry for the synthesis of various chemical structures. It’s often used as a building block in the synthesis of more complex molecules.
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Antimetabolite Research : Diazines, a class of compounds which “6-Chloropyrimidine-4,5-diamine” belongs to, are reported to exhibit antimetabolite activities. Antimetabolites are substances that interfere with the normal metabolism of cells, often by mimicking the structure of natural metabolic substances. This makes them useful in treating diseases like cancer.
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Antihypertensive Research : “6-Chloro-pyrimidine-2,4-diamine 3-Oxide”, a related compound, is an impurity of the antihypertensive and antialopecia agent Minoxidil. Antihypertensive agents are used to treat high blood pressure, and antialopecia agents are used to treat hair loss.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. If it comes into contact with the skin, it should be washed off with plenty of water. If eye irritation persists, medical advice should be sought .
properties
IUPAC Name |
6-chloropyrimidine-4,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-3-2(6)4(7)9-1-8-3/h1H,6H2,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSFICAUILKARD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063410 | |
Record name | 4,5-Pyrimidinediamine, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyrimidine-4,5-diamine | |
CAS RN |
4316-98-7 | |
Record name | 6-Chloro-4,5-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4316-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Pyrimidinediamine, 6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4316-98-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36907 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Pyrimidinediamine, 6-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,5-Pyrimidinediamine, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloropyrimidine-4,5-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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